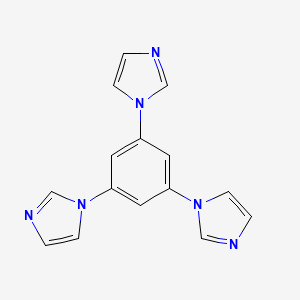

1,3,5-tri(1H-imidazol-1-yl)benzene

Overview

Description

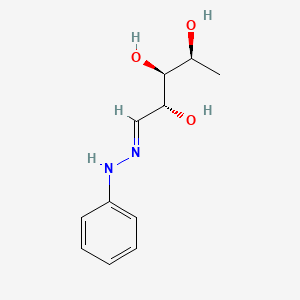

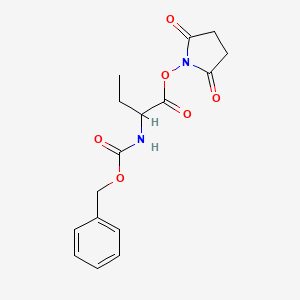

1,3,5-tri(1H-imidazol-1-yl)benzene is an organic compound with the molecular formula C15H12N6 . It is a white to orange to green powder or crystal .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it has been used as an organic linker in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of Al, Cr, and Cu as metal ions .Chemical Reactions Analysis

This compound has been used in the synthesis of new drugs, such as anti-tumor drugs, antiviral drugs, and antibacterial drugs . It has also been used as an organic linker in the synthesis of MOFs .Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored under inert gas . It has a molecular weight of 276.30 g/mol . The compound has a melting point of 303°C and a maximum absorption wavelength of 296 nm .Scientific Research Applications

Self-Assembly Properties

1,3,5-Tris(1H-imidazol-2-yl)benzene has been studied for its unique self-assembly properties. The compound undergoes significant changes upon oxidation, leading to co-planar molecules that form parallel stacks. This structure is significantly different from its hexahydro precursor, which shows a herringbone arrangement in the crystal (Rajesh, Ranganathan, Gilardi, & Karle, 2008).

Sensing and Adsorption Properties

The use of 1,3,5-tri(1H-imidazol-1-yl)benzene-related ligands in combination with nickel(II) and cadmium(II) results in complexes with diverse structures, exhibiting fluorescent sensing and selective adsorption properties. This research highlights the potential of these compounds in the development of sensing and adsorption materials (Liu et al., 2017).

Liquid Crystal Formation

Research into 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene has led to the development of a new type of supramolecular columnar liquid crystal. This liquid crystal shows a broad mesomorphic range, good thermal stability, and strong fluorescence, indicating potential applications in advanced materials technology (Xiong et al., 2014).

Fluorescent Chemosensors

The derivatives of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene have been designed as fluorescent chemosensors. These compounds are particularly effective in detecting nitroaromatic explosives, demonstrating high sensitivity and selectivity, especially for picric acid (Xiong et al., 2014).

Coordination Polymer Synthesis

1,3,5-Tri(1H-imidazol-4-yl)benzene has been used to create coordination polymers with Ni(II) under hydrothermal conditions. These polymers exhibit a binodal (3,6)-connected 2D network structure with unique topologies, demonstrating the potential for creating novel materials with specific structural properties (Kuai et al., 2019).

Molecular Structure Analysis

Studies on the molecular structure and NMR assignments of derivatives like 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene have contributed to a deeper understanding of their chemical properties. Such research is crucial for exploring potential applications in various fields, including materials science and pharmaceuticals (Sun et al., 2000).

Future Directions

Mechanism of Action

Target of Action

It has been used as an organic linker in the synthesis of novel metal-organic frameworks (mofs) with al, cr, and cu as metal ions .

Mode of Action

It has been used in the formation of supramolecular columnar liquid crystals through h-bonding .

Result of Action

It has been used in the formation of supramolecular columnar liquid crystals that exhibit strong fluorescence .

Action Environment

It is known to be stable at room temperature but may decompose under high temperature and light exposure .

Properties

IUPAC Name |

1-[3,5-di(imidazol-1-yl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPWMCQWTGBLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3,5-tri(1H-imidazol-1-yl)benzene attractive for building metal-organic frameworks (MOFs)?

A1: this compound possesses three imidazole rings, acting as nitrogen donors to coordinate with metal ions. [, , , , , , , ] This tridentate nature, coupled with the molecule's relatively rigid structure, allows the creation of robust and porous frameworks with diverse architectures. [, , , , , , , ]

Q2: How does the structure of this compound influence the dimensionality of the resulting MOFs?

A2: The trigonal symmetry and the spatial arrangement of the imidazole groups in tib can lead to the formation of MOFs with varying dimensionality. Researchers have synthesized 1D chains, [] 2D layered structures, [, ] and even complex 3D frameworks [, ] by carefully selecting co-ligands and metal ions, showcasing tib's versatility in constructing diverse MOF architectures.

Q3: Can you provide specific examples of how this compound-based MOFs have been utilized for sensing applications?

A3: A Cd(II)-based MOF incorporating this compound has demonstrated high sensitivity and selectivity for detecting nitroaromatic compounds, especially 2,4,6-trinitrophenol (TNP) and 4-nitrophenol (4-NP) in solution. [] This detection relies on the fluorescence quenching of the MOF upon interaction with the target molecules.

Q4: Beyond sensing, are there other reported applications for this compound in materials chemistry?

A4: Yes, researchers have explored this compound-based MOFs for applications beyond sensing. For instance, a series of multifunctional MOFs incorporating tib exhibited excellent adsorption properties for harmful organic dyes, showing promise for environmental remediation. [] Additionally, a Co-based coordination polymer with tib displayed potential as a photocatalyst for the degradation of organic dyes under UV/Vis light irradiation. []

Q5: Are there any studies investigating the biological activity of this compound-containing compounds?

A5: While research primarily focuses on material science applications, some studies explore the biological activity of tib-containing complexes. For example, a Co-based coordination polymer with this compound showed inhibitory effects on human osteosarcoma cells. [, ] Additionally, trinuclear Pt(II) complexes using tib as a bridging ligand exhibited promising activity as G-quadruplex binders and telomerase inhibitors, suggesting potential anticancer applications. []

Q6: Have theoretical studies been conducted on this compound or its complexes?

A6: Yes, computational methods have been employed to investigate the properties of tib-containing materials. For instance, density functional theory (DFT) calculations were used to analyze the electronic structure and band gap of a Co-based coordination polymer, providing insights into its photocatalytic activity for dye degradation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)